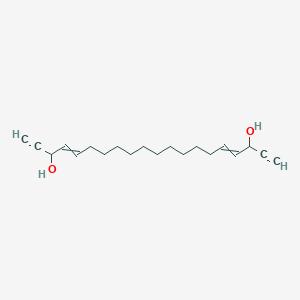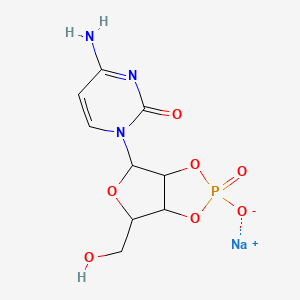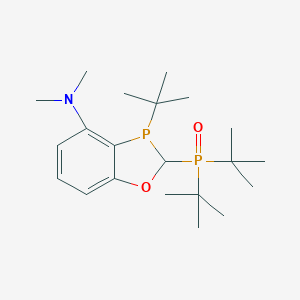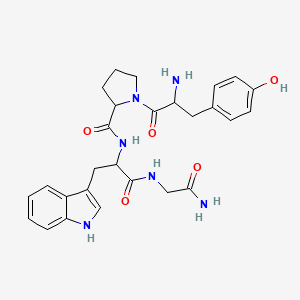![molecular formula C14H12ClN3O4S B13400056 6-Chloro-4-hydroxy-2-methyl-1,1-dioxo-2,5-dihydro-1H-1l6-cyclopenta[e][1,2]thiazine-3-carboxylic acid pyridin-2-ylamide](/img/structure/B13400056.png)
6-Chloro-4-hydroxy-2-methyl-1,1-dioxo-2,5-dihydro-1H-1l6-cyclopenta[e][1,2]thiazine-3-carboxylic acid pyridin-2-ylamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Chloro-4-hydroxy-2-methyl-1,1-dioxo-2,5-dihydro-1H-1l6-cyclopenta[e][1,2]thiazine-3-carboxylic acid pyridin-2-ylamide is a complex organic compound with potential applications in various fields, including medicinal chemistry and industrial processes. This compound is characterized by its unique structure, which includes a cyclopenta[e][1,2]thiazine ring system, making it a subject of interest for researchers.
Métodos De Preparación
The synthesis of 6-Chloro-4-hydroxy-2-methyl-1,1-dioxo-2,5-dihydro-1H-1l6-cyclopenta[e][1,2]thiazine-3-carboxylic acid pyridin-2-ylamide involves several steps. One common method includes the reaction of the methyl ester of 4-hydroxy-1-methyl-2,2-dioxo-1H-2λ6,1-benzothiazine-3-carboxylic acid with hetarylamines to yield the desired product . The reaction conditions typically involve the use of solvents and catalysts to facilitate the formation of the compound with high yield and purity.
Análisis De Reacciones Químicas
This compound undergoes various chemical reactions, including substitution and oxidation. For instance, the reaction of the methyl ester with hetarylamines is a substitution reaction that results in the formation of 4-hydroxy-1-methyl-2,2-dioxo-N-(pyridin-2-yl)-1H-2λ6,1-benzothiazine-3-carboxamides . Common reagents used in these reactions include solvents like methanol and catalysts that promote the reaction under controlled conditions.
Aplicaciones Científicas De Investigación
6-Chloro-4-hydroxy-2-methyl-1,1-dioxo-2,5-dihydro-1H-1l6-cyclopenta[e][1,2]thiazine-3-carboxylic acid pyridin-2-ylamide has several scientific research applications. It is used as an intermediate in the production of Lornoxicam, an analgesic and anti-inflammatory agent . Additionally, its unique structure makes it a valuable compound for studying the pharmacological activities of related heterocyclic compounds, including antimicrobial, antiviral, and anticancer properties .
Mecanismo De Acción
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. For example, derivatives of similar structures have been reported as active inhibitors of the HCV RNA-dependent RNA polymerase (NS5B), indicating potential antiviral activity . The compound’s structure allows it to bind to specific receptors or enzymes, thereby modulating their activity and exerting its effects.
Comparación Con Compuestos Similares
6-Chloro-4-hydroxy-2-methyl-1,1-dioxo-2,5-dihydro-1H-1l6-cyclopenta[e][1,2]thiazine-3-carboxylic acid pyridin-2-ylamide can be compared to other similar compounds, such as 1,2,4-benzothiadiazine-1,1-dioxide derivatives. These compounds share a similar heterocyclic ring system and exhibit various pharmacological activities, including antimicrobial, antiviral, and anticancer properties . the unique substitution pattern and functional groups in this compound contribute to its distinct chemical and biological properties.
Propiedades
Fórmula molecular |
C14H12ClN3O4S |
|---|---|
Peso molecular |
353.8 g/mol |
Nombre IUPAC |
6-chloro-4-hydroxy-2-methyl-1,1-dioxo-N-pyridin-2-yl-5H-cyclopenta[e]thiazine-3-carboxamide |
InChI |
InChI=1S/C14H12ClN3O4S/c1-18-12(14(20)17-11-4-2-3-5-16-11)13(19)9-6-8(15)7-10(9)23(18,21)22/h2-5,7,19H,6H2,1H3,(H,16,17,20) |
Clave InChI |
QLSZYMHQPPZJNG-UHFFFAOYSA-N |
SMILES canónico |
CN1C(=C(C2=C(S1(=O)=O)C=C(C2)Cl)O)C(=O)NC3=CC=CC=N3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[3,4-Dihydroxy-5-(iodomethyl)oxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B13399993.png)



![4-[6-(3,5-Dimethylisoxazol-4-yl)-1-[1-(2-pyridyl)ethyl]pyrrolo[3,2-b]pyridin-3-yl]benzoic acid](/img/structure/B13400020.png)
![2-[4-Chloro-3-[(4-ethoxyphenyl)-hydroxymethyl]phenyl]-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B13400023.png)
![[4-oxo-4-[3-(trifluoromethyl)-6,8-dihydro-5H-[1,2,4]triazolo[4,3-a]pyrazin-7-yl]-1-(2,4,5-trifluorophenyl)butan-2-yl]sulfamic acid](/img/structure/B13400025.png)






![Di-tert-butyl((2S)-3-(tert-butyl)-4-methoxy-2,3-dihydrobenzo[d][1,3]oxaphosphol-2-yl)phosphine oxide](/img/structure/B13400072.png)
